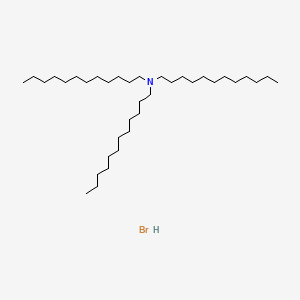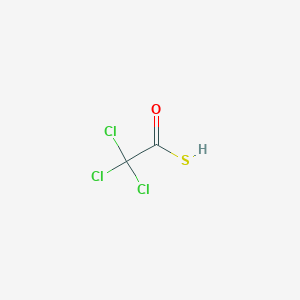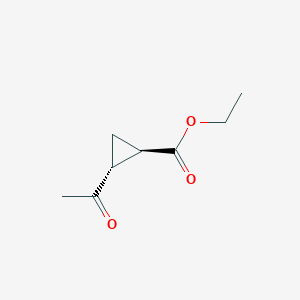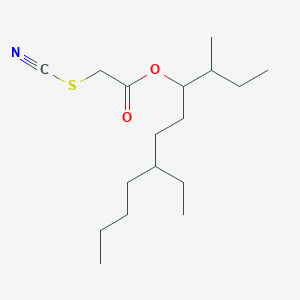
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is a chemical compound with a complex structure, characterized by the presence of an ethyl group, a methyl group, and a thiocyanatoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Alkylation: Introduction of the ethyl and methyl groups through alkylation reactions.
Thiocyanation: Incorporation of the thiocyanato group using thiocyanate salts under controlled conditions.
Esterification: Formation of the acetate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the thiocyanato group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanato group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(7-Ethyl-3-methylundecan-4-yl) acetate: Lacks the thiocyanato group, resulting in different chemical properties and reactivity.
(7-Ethyl-3-methylundecan-4-yl) thiocyanate: Similar structure but without the acetate moiety.
Uniqueness
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is unique due to the presence of both the thiocyanato and acetate groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5456-17-7 |
|---|---|
Molecular Formula |
C17H31NO2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(7-ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate |
InChI |
InChI=1S/C17H31NO2S/c1-5-8-9-15(7-3)10-11-16(14(4)6-2)20-17(19)12-21-13-18/h14-16H,5-12H2,1-4H3 |
InChI Key |
WYERHXPSJGHOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C(C)CC)OC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


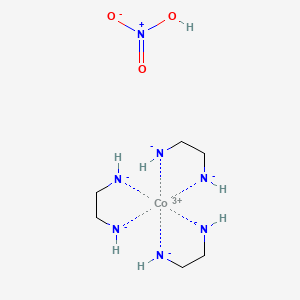

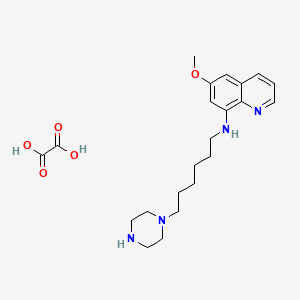
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
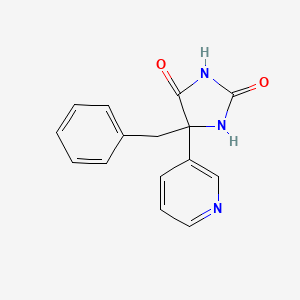
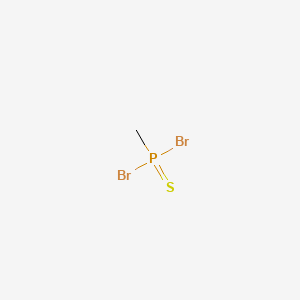
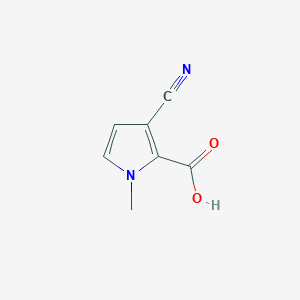
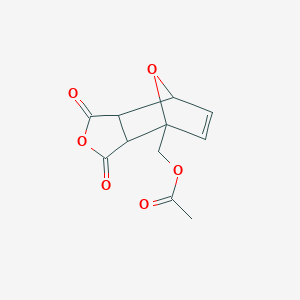

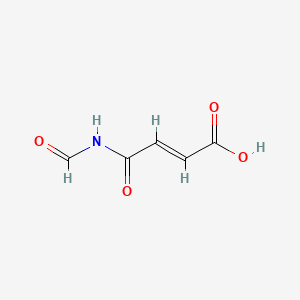
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
